molecular formula C27H32N4O4S B608614 N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide CAS No. 850330-77-7

N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide

Cat. No. B608614
M. Wt: 508.637
InChI Key: SRORZPOYPBBNET-SELNLUPBSA-N
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Description

Typically, this would include the compound’s systematic name, its common name (if applicable), and its role or use in scientific research or industry.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

PET Imaging Applications

Naphthalene-sulfonamides, including derivatives similar to the compound , have been explored for their potential in Positron Emission Tomography (PET) imaging. For instance, a study synthesized carbon-11 labeled naphthalene-sulfonamides as potential PET agents for imaging human CCR8, a chemokine receptor involved in various physiological processes (Wang et al., 2008).

Anticancer Activity

Naphthalene derivatives, including those structurally related to the compound , have demonstrated potent anticancer activities. A study reported the synthesis and biological evaluation of new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, highlighting their effectiveness against human cancer cell lines and their ability to induce apoptosis and cell cycle arrest at the G1 phase (Ravichandiran et al., 2019).

Antibacterial Properties

Another research explored the antibacterial potential of naphthalene-1,4-dione derivatives. These compounds, including one structurally similar to the compound , exhibited significant antibacterial activity, with compound N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-4-nitrobenzamide showing a low minimum inhibitory concentration (MIC) against Proteus vulgaris (Ravichandiran et al., 2015).

Sigma Receptor Binding and Antiproliferative Activity

Naphthalene compounds, including those with structural similarities to the compound in focus, have been studied for their affinity and selectivity for sigma receptors. Some of these compounds exhibited antiproliferative activity in rat C6 glioma cells, suggesting potential for tumor research and therapy (Berardi et al., 2005).

Safety And Hazards

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Please consult with a professional chemist or a reliable scientific database for more specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

N-[5-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-6-11-22-21(24)10-7-13-25(22)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRORZPOYPBBNET-SELNLUPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide
Reactant of Route 2
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide
Reactant of Route 4
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide
Reactant of Route 5
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide
Reactant of Route 6
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide

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